molecular formula C9H12N2O2 B1343856 5-amino-2-methoxy-N-methylbenzamide CAS No. 194025-85-9

5-amino-2-methoxy-N-methylbenzamide

Cat. No. B1343856
M. Wt: 180.2 g/mol
InChI Key: CMVQJCATQGDCJW-UHFFFAOYSA-N
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Description

5-amino-2-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H12N2O21. It is a solid substance at room temperature1.



Synthesis Analysis

The synthesis of 5-amino-2-methoxy-N-methylbenzamide is not explicitly mentioned in the available resources. However, similar compounds such as 2-amino-5-methoxy-N-methylbenzamide have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives2.



Molecular Structure Analysis

The molecular structure of 5-amino-2-methoxy-N-methylbenzamide consists of a benzene ring substituted with an amino group at the 5th position, a methoxy group at the 2nd position, and a methylbenzamide group3.



Chemical Reactions Analysis

Specific chemical reactions involving 5-amino-2-methoxy-N-methylbenzamide are not detailed in the available resources. However, similar compounds like N-Methoxy-N-methylbenzamide have been used in the preparation of β-trifluoromethyl enaminones4.



Physical And Chemical Properties Analysis

5-amino-2-methoxy-N-methylbenzamide is a solid substance at room temperature1. It has a molecular weight of 216.671.


Scientific Research Applications

Structural Recognition and Molecular Interaction

Research has explored the structural properties and selective recognition capabilities of compounds structurally related to 5-amino-2-methoxy-N-methylbenzamide. For instance, a study on benzimidazole cavitands, which are structurally related compounds, demonstrated the ability to form stable structures through intermolecular hydrogen bonding, showcasing selective recognition towards specific benzamide derivatives. This highlights the potential of similar compounds for applications in molecular recognition and sensor development (Heung-Jin Choi et al., 2005).

Photodynamic Therapy and Antimicrobial Activity

Compounds related to 5-amino-2-methoxy-N-methylbenzamide have been investigated for their photophysical and photochemical properties, making them candidates for photodynamic therapy applications, particularly in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of certain derivatives indicate their potential as Type II photosensitizers in treating various malignancies (M. Pişkin et al., 2020). Furthermore, antimicrobial activities have been observed in benzamide derivatives isolated from endophytic Streptomyces, suggesting potential applications in combating microbial infections (Xue-Qiong Yang et al., 2015).

Material Science and Corrosion Inhibition

In material science, derivatives of 2-aminobenzene-1,3-dicarbonitriles, structurally similar to 5-amino-2-methoxy-N-methylbenzamide, have demonstrated effectiveness as green corrosion inhibitors for metals like mild steel, showcasing their potential in corrosion protection technologies (C. Verma et al., 2015).

Drug Metabolism and Environmental Safety

Understanding the metabolism of compounds like metoclopramide, which shares structural features with 5-amino-2-methoxy-N-methylbenzamide, in livestock is crucial for designing safety and environmental impact studies. Identifying urinary metabolites in cattle aids in assessing the environmental footprint and safety of using such compounds in food animals (R. D. Jones et al., 2005).

Safety And Hazards

The specific safety and hazards information for 5-amino-2-methoxy-N-methylbenzamide is not available in the resources. However, similar compounds like 2-Amino-5-methoxybenzamide have hazard statements H302 - H317, indicating that they are harmful if swallowed and may cause an allergic skin reaction5.


Future Directions

The future directions of 5-amino-2-methoxy-N-methylbenzamide are not explicitly mentioned in the available resources. However, given its structural similarity to other benzamide compounds, it may find potential applications in various fields such as medicine, agriculture, and industrial sectors4.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

5-amino-2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)7-5-6(10)3-4-8(7)13-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVQJCATQGDCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Nowick, JM Cary, JH Tsai - Journal of the American Chemical …, 2001 - ACS Publications
… β-strand mimic (5-amino-2-methoxy-N-methylbenzamide) by successively building up the … 5-Amino-2-methoxy-N-methylbenzamide hydrochloride (5) 14 was coupled with ethyl oxalyl …
Number of citations: 54 pubs.acs.org
Z Yan, S Li, Y Wang, J Li, C Ma, Y Guo, L Zhang - Bioorganic Chemistry, 2022 - Elsevier
… Then the solution of 5-amino-2-methoxy-N-methylbenzamide (35 mg, 0.197 mmol) in DMF (1.5 mL) was added to the reaction. Next, the mixture was stirred at 45 C for 4 h. After cooling …
Number of citations: 6 www.sciencedirect.com

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